molecular formula C12H13NO4S B3003974 N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide CAS No. 670271-80-4

N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide

Cat. No.: B3003974
CAS No.: 670271-80-4
M. Wt: 267.3
InChI Key: RVGDGNMJPXGTGC-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide is a chemical compound of interest in medicinal chemistry and biochemical research. It features a sulfonamide functional group linked to a furan-methyl moiety, a structural motif present in compounds investigated for various biological activities . Sulfonamide derivatives are a significant class in drug discovery, often explored for their potential to interact with enzyme active sites . The furan ring is a common heterocycle in bioactive molecules and pharmaceuticals, contributing to a compound's binding properties and pharmacokinetic profile . Researchers utilize this chemical as a building block or intermediate in structure-activity relationship (SAR) studies to develop novel therapeutic agents . Its mechanism of action is not predefined and is dependent on the specific research context, such as its potential application in designing enzyme inhibitors or cytokine signaling modulators . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4S/c1-16-10-4-2-6-12(8-10)18(14,15)13-9-11-5-3-7-17-11/h2-8,13H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGDGNMJPXGTGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide typically involves the reaction of 2-furylmethylamine with 3-methoxybenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide serves as an essential building block in organic synthesis. It can be transformed into more complex structures through various chemical reactions, including oxidation, reduction, and substitution. The compound's unique structural features enable chemists to modify it to create derivatives with enhanced properties or new functionalities.

Synthetic Routes

The synthesis typically involves the reaction of 2-furylmethylamine with 3-methoxybenzenesulfonyl chloride under basic conditions (e.g., using triethylamine) to neutralize the byproduct hydrochloric acid. This reaction can be conducted at room temperature or slightly elevated temperatures to ensure complete conversion .

Biological Applications

Enzyme Inhibition and Receptor Binding
Research indicates that this compound may act as an enzyme inhibitor or receptor ligand. Its mechanism of action often involves binding to specific active sites on enzymes, which can inhibit their activity. This property makes it a candidate for further studies in drug development targeting various diseases.

Antimicrobial and Anticancer Activities

The compound has been explored for its potential therapeutic effects, particularly in antimicrobial and anticancer research. Studies suggest that derivatives of this compound exhibit significant antibacterial properties and may also inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .

Industrial Applications

Material Development
In addition to its applications in medicinal chemistry, this compound is utilized in the development of new materials with tailored properties. Its chemical stability and functional groups allow for incorporation into polymers or other materials that require specific characteristics .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

Study Focus Findings Reference
Anticancer ActivityDemonstrated inhibition of cancer cell lines (e.g., MCF-7)
Antimicrobial PropertiesEffective against various bacterial strains
Enzyme InhibitionPotential as a non-peptidomimetic inhibitor for SARS-CoV-2 Mpro

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The furan ring and sulfonamide group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The table below summarizes key structural analogs and their modifications:

Compound Name Substituents/Modifications Molecular Weight Key Properties/Activities Reference
N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide 3-OCH₃, furan-2-ylmethyl 267.3 (est.) Not reported (structural focus)
3-Chloro-N-(furan-2-ylmethyl)-4-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide 3-Cl, 4-OCH₃, thiophen-3-ylmethyl, furan-2-ylmethyl 397.9 Higher MW; halogenation may enhance bioactivity
3-Chloro-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-4-methoxybenzenesulfonamide 3-Cl, 4-OCH₃, thiophen-2-yl, furan-2-yl, hydroxyl 413.9 Increased steric bulk; potential cytotoxicity concerns
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide 2-OCH₃, ethyl 275.3 Simpler substituents; lower lipophilicity
N-(3-Methoxybenzoyl)-2-methyl-benzenesulfonamide 3-OCH₃, benzoyl, 2-CH₃ 289.3 Acyl group reduces solubility
Tetrazole derivatives (e.g., Compound 6 in ) Tetrazole core, furan-2-ylmethyl ~300–350 (est.) Antimicrobial activity (4 µg/mL MIC)
Key Observations:
  • Halogenation : The addition of a chloro group (e.g., CAS 1219902-58-5 ) increases molecular weight and may enhance receptor binding via hydrophobic interactions, though it could also elevate toxicity.
  • However, thiophene’s larger atomic radius compared to furan may alter steric interactions.
  • Methoxy Position : The 3-methoxy group in the parent compound contrasts with the 4-methoxy in chlorinated analogs. Positional effects on electronic distribution (e.g., resonance) could influence reactivity or binding .

Physicochemical Properties

  • Solubility : The parent compound’s methoxy and furan groups likely confer moderate lipophilicity (logP ~2–3), balancing membrane permeability and aqueous solubility. In contrast, acylated derivatives (e.g., N-(3-methoxybenzoyl)-2-methyl-benzenesulfonamide ) have reduced solubility due to increased hydrophobicity.
  • Stability : Furan rings are prone to oxidative degradation, which may limit the shelf life of furan-containing sulfonamides compared to purely aromatic analogs .

Biological Activity

N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a furan ring and a methoxy group attached to a benzenesulfonamide moiety. These structural elements contribute to its unique chemical reactivity and biological activity. The presence of the furan ring enhances the compound's ability to interact with biological targets, while the methoxy group can influence its pharmacokinetic properties.

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, inhibiting their activity. This mechanism is crucial in targeting various enzymes involved in disease processes.
  • Receptor Modulation : The compound may interact with specific receptors, modulating their activity and influencing cellular signaling pathways related to inflammation and cancer progression.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COXs) and lipoxygenases (LOXs), which play significant roles in inflammatory responses. This activity positions it as a candidate for treating inflammatory diseases .

Anticancer Activity

This compound demonstrates promising anticancer activity. It has been evaluated against various cancer cell lines, showing significant cytotoxic effects. For instance, preliminary assays indicated that the compound inhibited cell proliferation in breast cancer (MCF7) and lung cancer (A549) cell lines with IC50 values in the micromolar range .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

  • Anticancer Screening :
    • A study evaluated the compound against multiple cancer cell lines, revealing an IC50 of 1.95 µM for MCF7 cells, indicating potent antiproliferative effects compared to standard chemotherapeutics like doxorubicin .
  • Inflammation Models :
    • In animal models of inflammation, treatment with the compound resulted in reduced edema and lower levels of inflammatory markers, supporting its potential as an anti-inflammatory agent.
  • Antimicrobial Assays :
    • The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion assays, which supports its application in antimicrobial therapies .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
This compoundFuran ring, methoxy groupAntimicrobial, anti-inflammatory, anticancer
SulfanilamideSulfonamide structureAntibacterial
FurosemideFuran ring with sulfonamideDiuretic agent

This table illustrates how this compound compares with other compounds containing similar functional groups.

Q & A

Basic Question

  • NMR Spectroscopy : 1H and 13C NMR are critical for confirming the sulfonamide linkage, methoxy group (-OCH3), and furan substituents. For example, the methoxy proton typically appears as a singlet near δ 3.8–4.0 ppm, while furan protons resonate between δ 6.3–7.4 ppm .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for structure refinement. Hydrogen bonding between the sulfonamide group and adjacent residues can be analyzed to confirm molecular packing .

What biological targets or pathways are associated with this compound, and how are they validated experimentally?

Advanced Question
this compound derivatives have shown antagonism toward TRPM8 ion channels, which are implicated in pain and inflammation . Validation methods include:

  • Electrophysiology : Patch-clamp assays to measure inhibition of menthol-induced currents in TRPM8-expressing cells.
  • Molecular Docking : Computational modeling (e.g., AutoDock Vina) to predict binding affinities to TRPM8’s hydrophobic pockets .
  • Gene Expression Profiling : Microarray analysis of treated cells to identify downstream pathways (e.g., Ca²⁺ signaling) .

How can researchers resolve contradictions in biological activity data across different cell lines?

Advanced Question
Discrepancies may arise due to cell-specific expression of targets (e.g., variable EGFR or TRPM8 levels). Mitigation strategies include:

  • Cell Line Authentication : Verify via STR profiling.
  • COMPARE Analysis : Cross-correlate activity patterns across 39+ cancer cell lines (e.g., NCI-60 panel) to identify compound-specific sensitivity profiles .
  • Dose-Response Studies : Use IC50 values to differentiate target-specific effects from off-target cytotoxicity .

What structural analogs of this compound exhibit improved pharmacological properties, and how are they designed?

Advanced Question
Key analogs and their modifications include:

Analog Modification Biological Impact
4-Cyano-N-(furan-2-ylmethyl)benzene-sulfonamideCyano group at para positionEnhanced lipophilicity and TRPM8 affinity
N-(Thiazol-2-ylmethyl)-4-(hydroxyethyl)benzene-sulfonamideThiazole substitutionShifted selectivity to COX-2 inhibition

Design principles focus on optimizing sulfonamide electronics (e.g., electron-withdrawing groups) and furan ring functionalization (e.g., halogenation) to enhance target engagement .

How are structure-activity relationship (SAR) studies conducted for this compound?

Advanced Question
SAR workflows involve:

Analog Synthesis : Systematic variation of substituents (e.g., methoxy → ethoxy, furan → thiophene).

In Vitro Screening : Test analogs against target proteins (e.g., EGFR kinase assays) and cancer cell lines (e.g., A549, HeLa) via MTT assays .

Computational Modeling : QSAR models using descriptors like logP, polar surface area, and H-bond donors to predict activity .

For example, introducing a 2-methoxyphenoxyethyl group at the indole C5 position increased EGFR inhibition (IC50 < 1 µM) in compound 6p .

What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?

Advanced Question
Challenges include disorder in the methoxy or furan groups and weak diffraction due to flexible sulfonamide linkages. Solutions:

  • High-Resolution Data : Collect data at synchrotrons (λ = 0.7–1.0 Å) to improve resolution (<1.0 Å).
  • Twinned Refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals .
  • Hydrogen Bond Analysis : Confirm sulfonamide geometry via intermolecular interactions (e.g., N–H···O distances ~2.1 Å) .

How can microarray data inform the mechanism of action for sulfonamide derivatives?

Advanced Question
Gene expression profiling (e.g., Affymetrix Human Genome U133 Plus 2.0 arrays) identifies pathways modulated by the compound. For example:

  • Cell Cycle Arrest : Downregulation of cyclin-dependent kinases (CDK2, CDK4) and upregulation of p21 in G1 phase .
  • Apoptosis Markers : Increased Bax/Bcl-2 ratio and caspase-3 activation.
    Data interpretation requires bioinformatics tools (e.g., DAVID, GeneSpring) and validation via qPCR or Western blot .

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